Selectivity Against DYRK1B
Dyrk1A-IN-3 (Compound 8b) differs from its precursor Compound 6a by a single N-methyl group on the aminopyrimidine moiety, a modification that reduces inhibitory activity at both GSK3β and CDK2 by 2 log units (approximately 100-fold) [1]. In a 33PanQinase activity assay, non-methylated 6a showed high inhibition of DYRK1A (97%), GSK3β (76%), and CDK2 (98%) at 1 μM, whereas N-methylated 6b (structurally analogous to Dyrk1A-IN-3) exhibited DYRK1A inhibition of 79% with markedly reduced GSK3β (13%) and CDK2 (33%) inhibition [1]. In the KINOMEscan competition binding assay, Dyrk1A-IN-3 at 1 μM demonstrated 65% inhibition of DYRK1A compared to only 4% inhibition of GSK3β and 12% inhibition of CDK2 [1].
| Evidence Dimension | GSK3β and CDK2 off-target inhibition |
|---|---|
| Target Compound Data | Dyrk1A-IN-3 (8b): GSK3β 4% inhibition, CDK2 12% inhibition at 1 μM (DiscoverX KINOMEscan) |
| Comparator Or Baseline | Precursor 6a: GSK3β 76% inhibition, CDK2 98% inhibition at 1 μM (33PanQinase Activity Assay) |
| Quantified Difference | ~100-fold reduction in off-target activity; GSK3β inhibition reduced from 76% to 4-13% |
| Conditions | KINOMEscan competition binding assay at 1 μM inhibitor concentration, n=1; 33PanQinase radiometric kinase activity assay at 1 μM, n=1 |
Why This Matters
The elimination of GSK3β and CDK2 inhibition enables cleaner phenotypic interpretation of DYRK1A-dependent cellular effects, as these two kinases regulate overlapping signaling pathways with DYRK1A.
- [1] Henderson SH, Sorrell F, Bennett J, Hanley MT, Robinson S, Hopkins Navratilova I, Elkins JM, Ward SE. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Med Chem Lett. 2020;11(8):1620-1626. View Source
